Methyl (2-formyl-4-methoxyphenoxy)acetate

Descripción general

Descripción

Methyl (2-formyl-4-methoxyphenoxy)acetate: is an organic compound with the molecular formula C11H12O5. It is a derivative of phenoxyacetic acid and contains both formyl and methoxy functional groups. This compound is used in various chemical syntheses and has applications in scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Methyl (2-formyl-4-methoxyphenoxy)acetate can be synthesized through the esterification of 2-formyl-4-methoxyphenoxyacetic acid with methanol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in an organic solvent such as toluene or dichloromethane.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: Methyl (2-formyl-4-methoxyphenoxy)acetate can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the formyl or methoxy groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.

Major Products Formed:

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohols or other reduced forms.

Substitution: Various substituted phenoxyacetates.

Aplicaciones Científicas De Investigación

Methyl (2-formyl-4-methoxyphenoxy)acetate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mecanismo De Acción

The mechanism by which methyl (2-formyl-4-methoxyphenoxy)acetate exerts its effects involves interactions with specific molecular targets. The formyl group can participate in nucleophilic addition reactions, while the methoxy group can influence the compound’s reactivity and solubility. These interactions can affect various biochemical pathways and processes.

Comparación Con Compuestos Similares

- Methyl (4-formyl-2-methoxyphenoxy)acetate

- Methyl (2-formyl-4-iodo-6-methoxyphenoxy)acetate

- Methyl (2-formyl-4-methoxyphenoxy)acetate

Comparison:

- Methyl (4-formyl-2-methoxyphenoxy)acetate: Similar structure but with different positioning of the formyl and methoxy groups, which can affect its reactivity and applications.

- Methyl (2-formyl-4-iodo-6-methoxyphenoxy)acetate: Contains an additional iodine atom, which can significantly alter its chemical properties and potential uses.

- This compound: Unique due to its specific functional groups and their positions, making it suitable for particular synthetic and research applications.

Actividad Biológica

Methyl (2-formyl-4-methoxyphenoxy)acetate, a compound with the CAS number 24612-99-5, is an organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

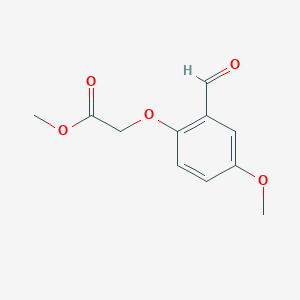

This compound has the following chemical structure:

- Molecular Formula : C10H10O4

- Molecular Weight : 194.18 g/mol

The compound features a methoxy group and a formyl group, which are significant for its biological activity. The presence of these functional groups can influence the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biochemical pathways. Research indicates that compounds with similar structures often act as enzyme inhibitors or modulators of signaling pathways.

Potential Biological Targets

- Enzyme Inhibition : Similar compounds have shown potential in inhibiting enzymes such as aromatase and steroid sulfatase, which are critical in steroid metabolism and cancer progression .

- Antioxidant Activity : The methoxy group may contribute to antioxidant properties, helping to mitigate oxidative stress in cells.

- Anti-inflammatory Effects : Compounds with phenolic structures have been associated with anti-inflammatory activities, potentially making this compound beneficial in inflammatory diseases.

Biological Activity Studies

Several studies have investigated the biological activity of this compound and related compounds:

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer Activity | Inhibits cancer cell proliferation | |

| Antioxidant Activity | Scavenges free radicals | |

| Anti-inflammatory | Reduces cytokine production |

Case Studies

- Anticancer Properties : A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The IC50 values indicated potent inhibition at low concentrations, suggesting its potential as a lead compound in cancer therapy .

- Antioxidant Studies : Research has shown that compounds similar to this compound possess strong antioxidant capabilities. These studies often utilize DPPH radical scavenging assays to evaluate the effectiveness of the compound in neutralizing free radicals .

- Anti-inflammatory Effects : In vitro studies indicated that this compound could downregulate pro-inflammatory cytokines in macrophages, suggesting a role in managing chronic inflammatory conditions .

Propiedades

IUPAC Name |

methyl 2-(2-formyl-4-methoxyphenoxy)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O5/c1-14-9-3-4-10(8(5-9)6-12)16-7-11(13)15-2/h3-6H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAPVMBVWMGHXRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OCC(=O)OC)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.